2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an organic compound with the chemical formula C9H10O2. Its synthesis has been reported in various scientific journals, using different methods.One common approach involves the Friedel-Crafts acylation of p-cresol with acetic anhydride, using aluminum chloride as a catalyst [].
The characterization of 2'-Hydroxy-5'-methylacetophenone typically involves techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [].
Studies have explored the potential biological activities of 2'-Hydroxy-5'-methylacetophenone. Some research suggests antifungal and antibacterial properties, although further investigation is needed to confirm these findings and understand the underlying mechanisms [, ].
2'-Hydroxy-5'-methylacetophenone has been investigated as a potential precursor for the synthesis of various biologically active compounds, including pharmaceuticals. For instance, it can be used to synthesize derivatives with potential anti-inflammatory or analgesic activity [, ]. However, further research is needed to determine the efficacy and safety of these potential drug candidates.
2'-Hydroxy-5'-methylacetophenone, with the molecular formula and a molecular weight of 150.18 g/mol, is classified as an aromatic ketone. This compound features a hydroxyl group at the 2' position and a methyl group at the 5' position of the acetophenone structure. It is commonly found in various plant species, including Taxus canadensis and Nicotiana tabacum .
Research indicates that 2'-Hydroxy-5'-methylacetophenone exhibits various biological activities. It has been noted for its potential antioxidant properties and may possess anti-inflammatory effects. Additionally, it has been studied for its role in plant defense mechanisms, contributing to the plant's ability to resist pathogens .
The synthesis of 2'-Hydroxy-5'-methylacetophenone can be achieved through several methods:
2'-Hydroxy-5'-methylacetophenone finds applications in various fields:
Several compounds share structural similarities with 2'-Hydroxy-5'-methylacetophenone. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
4-Hydroxyacetophenone | Structure | Exhibits strong anti-inflammatory properties. |
2-Hydroxyacetophenone | Structure | Commonly used as a precursor in organic synthesis. |
3-Hydroxy-4-methylacetophenone | Structure | Known for its antimicrobial activity. |
What sets 2'-Hydroxy-5'-methylacetophenone apart is its specific arrangement of functional groups, which contributes to its unique biological activities and potential applications in pharmaceuticals and agriculture. Its dual functionality as both an aromatic ketone and a phenolic compound allows it to interact favorably within biological systems .
2'-Hydroxy-5'-methylacetophenone consists of a phenyl ring substituted with hydroxyl (-OH), methyl (-CH₃), and acetyl (-COCH₃) groups. The positions of these substituents (2'-OH, 5'-CH₃, and COCH₃ at the 1-position) create a unique electronic environment. Its SMILES notation is CC(=O)C1=C(O)C=CC(C)=C1
, and the InChI Key is YNPDFBFVMJNGKZ-UHFFFAOYSA-N
.
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₀O₂ | |
Molecular Weight | 150.18 g/mol | |
Melting Point | 45–48°C | |
Boiling Point | 112–114°C (12 mmHg) | |
Density | 1.079 g/cm³ | |
Log P | 2.52 | |
Solubility | Insoluble in water |
Key spectral features include:
The chemical compound 2'-Hydroxy-5'-methylacetophenone, bearing the Chemical Abstracts Service registry number 1450-72-2, represents a significant member of the alkyl-phenylketone class of organic compounds [1]. This aromatic ketone belongs to a broader family of acetophenone derivatives that have played crucial roles in the development of organic chemistry and industrial applications throughout the twentieth century [2].
The systematic study of acetophenone derivatives began in earnest during the mid-nineteenth century, coinciding with the broader expansion of organic chemical research. The first synthesis of the parent compound acetophenone was conducted in 1857 by the French chemist Charles, who prepared the compound by treating benzoyl chloride with methyl zinc or by distilling a mixture of calcium benzoate and calcium acetate [28]. This foundational work established the chemical framework that would later enable the discovery and synthesis of more complex acetophenone derivatives, including 2'-Hydroxy-5'-methylacetophenone.
The development of synthetic pathways for hydroxylated acetophenone derivatives emerged from advances in several key chemical reactions during the late nineteenth and early twentieth centuries. The Friedel-Crafts acylation reaction, first described in the 1870s, provided one of the primary synthetic routes for preparing acetophenone compounds [8]. This methodology became particularly important for the synthesis of substituted acetophenones, including hydroxylated derivatives.
Research into phenolic ketone synthesis expanded significantly with the development of the Fries rearrangement and related methodologies [29]. These synthetic approaches enabled chemists to prepare various hydroxylated acetophenone derivatives with greater efficiency and selectivity. The preparation of 2'-Hydroxy-5'-methylacetophenone specifically benefited from these methodological advances, with multiple synthetic routes being developed over time.
The natural occurrence of 2'-Hydroxy-5'-methylacetophenone was documented through systematic phytochemical investigations of various plant species. The compound has been identified in several botanically diverse sources, demonstrating its widespread natural distribution [17] . Particularly notable is its presence in Angelica koreana roots, a plant species utilized in traditional Korean medicine . Additional natural sources include Taxus canadensis, Nicotiana tabacum, and Elaeagnus angustifolia, specifically in the leaves of the latter species [17] .
The discovery of 2'-Hydroxy-5'-methylacetophenone in coffee species, including both Coffea arabica and Coffea canephora, highlighted its role as a natural flavor compound [1] [2]. This finding contributed to the understanding of the complex chemical composition of coffee and its contribution to organoleptic properties. The compound has been detected but not quantified in these coffee sources, suggesting its presence at trace levels that nonetheless contribute to the overall chemical profile [1] [2].
The complete chemical characterization of 2'-Hydroxy-5'-methylacetophenone established its molecular formula as C₉H₁₀O₂ with a molecular weight of 150.1745 atomic mass units [1] [19]. The compound exhibits distinctive physical properties, including a melting point range of 45.0 to 49.0 degrees Celsius and a boiling point of 114 degrees Celsius under reduced pressure conditions of 12 millimeters of mercury [24]. Its appearance is described as a light orange to yellow to green powder or crystalline material [24].
The structural identification relies on the International Union of Pure and Applied Chemistry nomenclature as 1-(2-hydroxy-5-methylphenyl)ethan-1-one, while traditional naming systems refer to it as 2-acetyl-4-methylphenol [1] [19]. The compound's unique chemical identifier, the International Chemical Identifier Key YNPDFBFVMJNGKZ-UHFFFAOYSA-N, provides unambiguous identification in chemical databases worldwide [1] [19].
Property | Value | Reference Source |
---|---|---|
Chemical Formula | C₉H₁₀O₂ | NIST WebBook [19] |
Molecular Weight | 150.1745 g/mol | Human Metabolome Database [1] |
CAS Registry Number | 1450-72-2 | Multiple databases [1] [19] |
Melting Point | 45.0-49.0°C | TCI Chemicals [24] |
Boiling Point | 114°C/12 mmHg | TCI Chemicals [24] |
IUPAC Name | 1-(2-hydroxy-5-methylphenyl)ethan-1-one | NIST WebBook [19] |
The systematic documentation of 2'-Hydroxy-5'-methylacetophenone in scientific literature reflects the compound's growing importance in both natural product chemistry and synthetic organic chemistry [1] [2]. Early chemical databases began incorporating this compound as analytical techniques improved and chemical identification became more precise. The Human Metabolome Database creation date of 2012 for this compound's entry indicates the relatively recent comprehensive cataloging of its metabolic and chemical properties [1].
Historical synthesis methods for 2'-Hydroxy-5'-methylacetophenone encompass several distinct chemical approaches, each reflecting the technological capabilities and chemical understanding of different eras. The Friedel-Crafts acylation method represents one of the earliest approaches, utilizing p-cresol as a starting material with acetyl chloride or acetic anhydride in the presence of aluminum chloride catalysts [6].
A particularly significant synthetic breakthrough involved the coumarin rearrangement method, which achieved an 82 percent yield through treatment of methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate with potassium hydroxide at 200 degrees Celsius [20]. This high-yielding reaction represented a major advance in the efficient preparation of the compound.
Synthesis Method | Starting Materials | Reaction Conditions | Yield |
---|---|---|---|
Friedel-Crafts Acylation | p-Cresol + Acetyl chloride | AlCl₃ catalyst, heat | Variable |
Coumarin Rearrangement | Methyl 4-hydroxy-6-methyl-coumarin-3-carboxylate | KOH at 200°C | 82% |
Methylation Route | 2-Hydroxyacetophenone + Dimethyl sulfate | NaOH, quaternary ammonium catalyst | 78.5% |
Fries Rearrangement | m-Tolyl acetate | ZrCl₄ catalyst | Variable |
The methylation approach utilizing 2-hydroxyacetophenone and dimethyl sulfate, catalyzed by sodium hydroxide and tetrabutylammonium bromide, achieved yields of 78.5 percent [6]. This method demonstrated the viability of modifying existing acetophenone derivatives to introduce the desired substitution pattern. The reaction conditions, involving temperatures between 40 and 75 degrees Celsius over extended reaction periods, represented a practical and scalable synthetic approach [6].
Plant Species | Plant Part | Traditional Applications | Detection Method |
---|---|---|---|
Angelica koreana | Roots | Korean traditional medicine | Phytochemical analysis |
Taxus canadensis | Not specified | Various traditional uses | Chemical isolation [17] |
Nicotiana tabacum | Plant material | Tobacco processing | Natural product screening [17] |
Elaeagnus angustifolia | Leaves | Russian olive applications | Essential oil analysis |
Coffea arabica | Beans | Coffee beverage | Food chemistry analysis [1] |
Coffea canephora | Beans | Coffee beverage | Food chemistry analysis [1] |
The documentation of natural sources for 2'-Hydroxy-5'-methylacetophenone reveals its widespread occurrence across taxonomically diverse plant families [17] . The presence in Angelica koreana roots is particularly significant given the traditional medicinal applications of this species in Korean herbal medicine systems . This finding suggests potential bioactive properties that may have contributed to the traditional efficacy of preparations containing this plant material.
Irritant